CID 78068964

Description

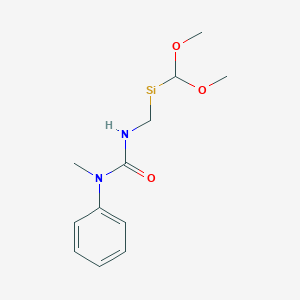

Structure

2D Structure

Properties

Molecular Formula |

C12H18N2O3Si |

|---|---|

Molecular Weight |

266.37 g/mol |

InChI |

InChI=1S/C12H18N2O3Si/c1-14(10-7-5-4-6-8-10)11(15)13-9-18-12(16-2)17-3/h4-8,12H,9H2,1-3H3,(H,13,15) |

InChI Key |

OJDAVTGERVWMQW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)NC[Si]C(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Cid 78068964

Stereoselective Synthesis of 3-Fluoroalanine Derivatives

The introduction of fluorine into amino acids can significantly alter their biological properties, making the stereoselective synthesis of precursors like 3-fluoroalanine a critical first step. Achieving the desired stereochemistry at the α-carbon is paramount.

Several successful strategies have been reported:

Enzymatic Resolution: A common approach involves the enzymatic resolution of a racemic mixture. For instance, a racemic mixture of N-Boc-3-fluoro-DL-alanine methyl ester can be stereoselectively hydrolyzed using the enzyme papain. psu.edu This process yields N-Boc-3-fluoro-L-alanine and leaves the N-Boc-3-fluoro-D-alanine methyl ester unreacted, allowing for their separation. psu.edu

Biocatalytic Synthesis: Heterogeneous biocatalysts containing co-immobilized enzymes, such as L-alanine dehydrogenase and formate (B1220265) dehydrogenase, can be used for the direct synthesis of L-3-fluoroalanine from 3-fluoropyruvate with high enantiopurity. mdpi.comresearchgate.net Similarly, ω-transaminases have been employed for the asymmetric synthesis of (R)-3-fluoroalanine from 3-fluoropyruvate. acs.org

From Chiral Precursors: An alternative route starts from readily available chiral amino acids like L- or D-serine. The hydroxyl group of a protected serine derivative can be converted to a fluorine atom using a fluorodehydroxylating agent, such as Deoxo-Fluor or XtalFluor-E, to produce the corresponding 3-fluoroalanine derivative with excellent stereocontrol. mdpi.com

Below is a table summarizing various methods for synthesizing 3-fluoroalanine derivatives.

| Starting Material | Method | Key Reagent/Enzyme | Product Configuration | Reference |

| N-Boc-3-fluoro-DL-alanine methyl ester | Enzymatic Resolution | Papain | L- and D-isomers | psu.edu |

| 3-Fluoropyruvate | Biocatalytic Reductive Amination | L-Alanine Dehydrogenase | L-isomer | mdpi.comresearchgate.net |

| L-Serine derivative | Nucleophilic Fluorination | Deoxo-Fluor | L-isomer | mdpi.com |

| L-Tryptophan derivative | Electrophilic Fluorination | Selectfluor™ | L-isomer (as fluorooxindole) | nih.gov |

Enantioselective Routes to N-Methyl-L-Alanine Precursors

N-methylated amino acids are prevalent in natural products and often impart unique conformational constraints and metabolic stability to peptides. The synthesis of enantiomerically pure N-methyl-L-alanine is therefore of significant interest.

Established enantioselective routes include:

Reductive Amination: A direct and efficient method involves the reductive amination of pyruvate. This can be achieved using a whole-cell biocatalyst, such as a recombinant Corynebacterium glutamicum strain expressing an N-methyl-L-amino acid dehydrogenase from Pseudomonas putida. nih.gov This one-step fermentation process converts sugars and methylamine (B109427) directly into N-methyl-L-alanine with high titers. nih.gov

Alkylation of Protected Alanine (B10760859): L-alanine can be N-methylated through a sequence involving protection, methylation, and deprotection. A common strategy is the formation of an intermediate 5-oxazolidinone (B12669149) from a Boc-protected L-alanine, which can then be methylated.

Asymmetric Hydrogenation: The transition metal-catalyzed asymmetric hydrogenation of N-alkyl imines is a powerful method for producing chiral amines. acs.org For N-methyl-L-alanine, this would involve the hydrogenation of an imine precursor derived from pyruvic acid and methylamine using a chiral catalyst.

Multi-step Synthesis from L-alanine: A microscale synthesis has been described where L-alanine is first converted to N-benzyl-L-alanine. Subsequent N-methylation followed by hydrogenolysis to remove the benzyl (B1604629) group yields N-methyl-L-alanine. researchgate.net

Protection Group Chemistry for N-(tert-Butoxycarbonyl) Functionalization

Protecting groups are fundamental in peptide synthesis to prevent unwanted side reactions and ensure the correct peptide bond formation. The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines. americanpeptidesociety.org

The N-terminal amino group of an amino acid or a peptide fragment is typically protected with a Boc group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgchemicalbook.com This reaction forms a stable carbamate (B1207046) that is resistant to basic and nucleophilic conditions, making it orthogonal to other protecting groups like Fmoc. total-synthesis.com

Key aspects of Boc protection chemistry include:

Reaction Conditions: The protection is usually carried out in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and water, with a base like sodium hydroxide (B78521) or in anhydrous conditions with a base like triethylamine. organic-chemistry.orgchemicalbook.com

Stability: The Boc group is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) and during many coupling reactions. total-synthesis.com

Deprotection: The Boc group is readily removed under acidic conditions, typically using neat trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. americanpeptidesociety.orgnih.gov This cleavage proceeds via the formation of a stable tert-butyl cation. total-synthesis.com

For the synthesis of CID 78068964, the N-methyl-L-alanine unit would be protected with a Boc group before being coupled to the 3-fluoroalanine moiety.

Convergent and Divergent Synthetic Pathways for this compound

Convergent Synthesis: This strategy involves the independent synthesis of key fragments of the target molecule, which are then combined (coupled) in the later stages. researchgate.net For this compound, a convergent approach is the most logical. It would involve:

Synthesis of the N-terminal fragment: N-Boc-N-methyl-L-alanine.

Synthesis of the C-terminal fragment: 3-fluoro-L-alanine, likely with its carboxyl group protected as an ester (e.g., methyl or benzyl ester).

Coupling of these two fragments using standard peptide coupling reagents (e.g., HATU, HCTU, or a carbodiimide (B86325) like DCC with an additive). proteogenix.scienceacs.org

Final deprotection of the C-terminal ester, if necessary.

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to create a library of related compounds. researchgate.netsathyabama.ac.in While less common for the synthesis of a single target, a divergent approach could be employed starting from a common precursor to this compound to generate a series of analogues for structure-activity relationship (SAR) studies. For example, a protected dipeptide backbone could be synthesized, followed by various post-synthetic modifications (see section 2.5) to introduce different functionalities.

Post-Synthetic Modification and Functionalization of this compound for Research Applications

Once the core structure of this compound is assembled, it can be further modified to create valuable research tools. Post-synthetic modification (PSM) involves the chemical transformation of a pre-synthesized molecule to introduce new functional groups or labels. abyntek.comresearchgate.net

Potential PSM strategies for a peptide-like molecule include:

Labeling: Functional molecules like fluorophores (for imaging), biotin (B1667282) (for affinity purification), or radiolabels (for PET imaging) can be conjugated to the peptide. abyntek.comdoi.org This typically requires a reactive handle on the peptide, which could be introduced at the N- or C-terminus, or on an amino acid side chain if one were present.

C-H Functionalization: Modern methods allow for the direct functionalization of C-H bonds, which can be used to modify the peptide after its main assembly. chinesechemsoc.orgntu.ac.uk For example, palladium-catalyzed reactions can modify aromatic side chains (if present) or even backbone C-H bonds, enabling late-stage diversification of the peptide's structure. acs.org

Conjugation to other molecules: The synthesized peptide can be attached to larger molecules, such as polymers or proteins, to alter its properties or deliver it to specific targets.

These modifications are crucial for studying the biological activity, mechanism of action, and distribution of the parent compound.

Scalability and Efficiency Considerations in Academic Synthesis Protocols

Transitioning a synthetic route from a small, academic laboratory scale (milligrams) to a larger, preparative scale (grams or kilograms) presents significant challenges. gappeptides.combachem.com

Key considerations for scalability and efficiency include:

Reagent Cost and Availability: Reagents that are feasible for small-scale synthesis may be prohibitively expensive or not available in bulk for larger scales.

Reaction Conditions: Parameters such as mixing rates, heat transfer, and cycle times must be carefully managed during scale-up. gappeptides.com Reactions that are simple to perform in a flask may require specialized reactors at a larger scale.

Safety and Hazards: Some reagents commonly used in peptide synthesis, such as certain coupling agents (e.g., benzotriazole (B28993) derivatives), have explosive properties that pose a significant risk at larger scales. proteogenix.scienceacs.org The use of large volumes of hazardous solvents also requires careful handling and waste management. proteogenix.science

Purification: Chromatographic purification, which is common in academia, can be a major bottleneck in large-scale production. Developing scalable purification methods, such as crystallization or precipitation, is often necessary.

For a complex molecule like this compound, a scalable synthesis would favor a convergent route using robust, safe, and cost-effective reactions and purification steps.

Advanced Spectroscopic and Computational Characterization of Cid 78068964

Conformational Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F NMR)

No data available.

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation of Functional Groups

No data available.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Purity Assessment

No data available.

X-ray Crystallography of CID 78068964 and its Co-Crystals (if available)

No data available.

Quantum Chemical Calculations on Electronic Structure and Molecular Orbitals

No data available.

Molecular Dynamics Simulations of this compound in Various Solvation Environments

No data available.

Theoretical Prediction of Reactivity and Interaction Potentials

No data available.

Integration of Cid 78068964 into Peptidic and Protein Systems for Academic Research

Methodologies for Solid-Phase Peptide Synthesis (SPPS) Incorporating CID 78068964

The incorporation of N-methylated amino acids like (2S,3S)-3-fluoro-N-methyl-L-valine into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) presents considerable challenges due to the increased steric hindrance of the N-methylated amino group. This steric bulk impedes the coupling reaction, often leading to incomplete acylation and low yields. researchgate.netpeptide.com To overcome these hurdles, specialized coupling reagents and optimized protocols are necessary.

Standard coupling reagents such as HBTU and HCTU are often less effective for coupling to N-methylated residues. peptide.com More potent activating agents are required to drive the reaction to completion. Reagents like (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) and (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) in the presence of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have shown greater success. researchgate.net Another highly effective coupling agent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is often used in excess to ensure efficient coupling. peptide.com

Monitoring the completion of the coupling reaction is also critical. Traditional ninhydrin (B49086) tests are ineffective for secondary amines like N-methylated amino acids. The bromophenol blue test provides a reliable alternative for monitoring the acylation of the secondary amine on the solid support. peptide.com

Furthermore, the synthesis of the Fmoc-protected (2S,3S)-3-fluoro-N-methyl-L-valine building block itself is a crucial prerequisite. One common method for N-methylation of amino acids is the Biron-Kessler method, which involves the protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, making the amide proton acidic enough for methylation with reagents like dimethyl sulfate (B86663) or methyl iodide. mdpi.com Subsequent removal of the o-NBS group allows for the introduction of the Fmoc protecting group, rendering the amino acid ready for SPPS. mdpi.com

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids in SPPS

| Coupling Reagent | Common Additive(s) | Efficacy for N-Methylated Residues | Reference |

|---|---|---|---|

| HBTU/HCTU | DIPEA | Less effective | peptide.com |

| PyBOP | HOAt, DIPEA | Promising for sterically hindered couplings | researchgate.net |

| PyAOP | DIPEA | Promising for sterically hindered couplings | researchgate.net |

DIPEA: Diisopropylethylamine

Solution-Phase Synthesis Techniques for Oligopeptides Containing this compound

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis offers a viable alternative, particularly for shorter peptides or for the synthesis of peptide fragments for convergent strategies. However, the challenges of coupling sterically hindered N-methylated amino acids persist in solution. scielo.org.mxacs.org

Efficient coupling in solution often requires highly reactive intermediates and optimized reaction conditions. The use of HATU as a coupling reagent has been shown to be effective in solution-phase synthesis of peptides containing N-methylated amino acids, leading to high yields and short reaction times under mild conditions. scielo.org.mx Another approach involves the in-situ generation of highly reactive aminoacyl chlorides from N-nosyl protected amino acids, which can then be coupled to the N-terminal of the peptide chain. acs.org

A recently developed strategy for the solution-phase synthesis of peptides with N-methylated residues utilizes an isostearyl-mixed anhydride (B1165640) coupling methodology in conjunction with a novel silyl (B83357) ester C-terminal protecting group. acs.orgsci-hub.se This method allows for the efficient coupling of sterically hindered amino acids and suppresses the formation of diketopiperazines, a common side reaction when dealing with N-methylated residues, especially at the C-terminus. acs.orgsci-hub.se

Chemoenzymatic Ligation Strategies for Macromolecular Integration

To integrate a peptide containing (2S,3S)-3-fluoro-N-methyl-L-valine into a larger protein scaffold, chemoenzymatic ligation strategies offer a powerful and highly specific approach. These methods combine the precision of enzymatic catalysis with the flexibility of chemical synthesis. chimia.chfrontiersin.org

One of the most widely used chemoenzymatic ligation techniques is sortase-mediated ligation. Sortases are bacterial transpeptidases that recognize a specific C-terminal sorting signal (e.g., LPXTG for Sortase A) on one peptide and ligate it to an N-terminal glycine (B1666218) or alanine (B10760859) on another peptide or protein. frontiersin.orgnih.gov A synthetic peptide containing this compound and the appropriate sortase recognition sequence can thus be site-specifically ligated to a protein engineered to have an N-terminal glycine.

Other enzymatic approaches, such as those using engineered variants of proteases like subtilisin or trypsin, can also be employed for peptide ligation. frontiersin.orgmdpi.com These enzymes can be engineered to favor the ligation reaction over hydrolysis, providing a versatile toolkit for creating modified proteins. A novel approach combines the Passerini multicomponent reaction with chemo-enzymatic peptide synthesis for selective C-terminal modification and subsequent ligation. chemrxiv.org

Impact of 3-Fluorination on Peptide Secondary Structure and Folding Dynamics

The introduction of fluorine into amino acid side chains can have a significant impact on the conformational preferences of a peptide. The C-F bond is highly polarized, yet fluorocarbons are generally hydrophobic. peptide.comdoi.org This unique combination of properties can influence secondary structure formation. rsc.orgacs.org

Fluorination can alter the intrinsic helical propensity of an amino acid. doi.org For instance, studies on fluorinated valine and isoleucine analogues have shown that the position and degree of fluorination can either stabilize or destabilize helical structures. acs.orgbeilstein-journals.org While some fluorinated amino acids show a reduced propensity for α-helical structures, they may favor β-sheet conformations. doi.org The effect is highly context-dependent, relying on the specific location of the fluorinated residue within the peptide sequence and its interactions with the surrounding microenvironment. acs.org Computational and experimental studies on peptides containing fluorinated residues have shown that these modifications can lead to distinct geometries compared to their non-fluorinated counterparts. rsc.org

Influence of N-Methylation on Peptide Backbone Flexibility and Receptor Recognition in Model Systems

This altered conformational landscape can have a significant impact on receptor recognition. By constraining the peptide backbone or by presenting a different array of side chains, N-methylation can enhance both the affinity and selectivity of a peptide for its target receptor. researchgate.netacs.orgnih.gov For example, systematic N-methylation of a non-selective cyclic peptide ligand led to derivatives with significantly enhanced selectivity for specific integrin receptor subtypes, which was attributed to reduced backbone flexibility. researchgate.netnih.gov

Elucidation of Enhanced Proteolytic Stability in Peptides Containing this compound (in vitro enzymatic studies)

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. Both N-methylation and fluorination can independently enhance the proteolytic stability of peptides.

N-methylation provides a steric shield at the amide bond, hindering the approach of protease active sites. The inability of the N-methylated amide bond to act as a hydrogen bond donor also disrupts the recognition motifs required by many proteases. mdpi.com This modification has been shown to dramatically increase the half-life of peptides in the presence of proteolytic enzymes. mdpi.com

Fluorination of amino acid side chains can also confer resistance to proteolysis. iris-biotech.deresearchgate.net The electron-withdrawing nature of fluorine can alter the electronic properties of the peptide backbone, making it a poorer substrate for enzymatic hydrolysis. Furthermore, the steric bulk of fluorine atoms can create unfavorable interactions within the enzyme's active site. fu-berlin.de Studies have shown that the degree of proteolytic stability imparted by fluorination is often dependent on the position of the fluorinated residue relative to the cleavage site. fu-berlin.deacs.org The combination of N-methylation and 3-fluorination in (2S,3S)-3-fluoro-N-methyl-L-valine is therefore expected to provide a high degree of resistance to enzymatic degradation.

Structural Consequences of this compound Incorporation on Protein Stability and Function

However, the structural perturbations caused by both N-methylation and fluorination must be carefully considered. N-methylation within a structured region of a protein would likely be disruptive due to the loss of a hydrogen bond and the altered backbone geometry. Therefore, the incorporation of such residues is often targeted to flexible loop regions or the N- or C-termini.

Fluorination can also subtly alter protein structure and dynamics. For example, the incorporation of 3-fluorophenylalanine into calmodulin did not significantly affect its stability but did lead to increased plasticity and the appearance of minor conformers. scholaris.ca The functional consequences of incorporating (2S,3S)-3-fluoro-N-methyl-L-valine would be highly dependent on the specific protein and the site of incorporation. In some cases, the enhanced stability and altered conformation could lead to improved function, while in others it could be detrimental. researchgate.net

Table 3: List of Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| (2S,3S)-3-fluoro-N-methyl-L-valine | This compound |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate | PyAOP |

| (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP |

| 1-hydroxy-7-azabenzotriazole | HOAt |

| Diisopropylethylamine | DIPEA |

| 2-nitrobenzenesulfonyl | o-NBS |

| N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxy-benzotriazole | HOBt |

Biochemical Interactions and Mechanistic Probing with Cid 78068964 Derived Constructs

Investigation of Enzyme-Substrate/Inhibitor Interactions in in vitro Systems

GSK3787 serves as a selective inhibitor of PPARβ/δ, a ligand-activated transcription factor that plays a crucial role in regulating gene expression. In cell-free systems, the inhibitory activity of GSK3787 on PPARβ/δ has been extensively characterized. Reporter gene assays are a primary tool in these investigations, demonstrating the ability of GSK3787 to antagonize the transcriptional activation induced by PPARβ/δ agonists. nih.govnih.gov

The interaction is characterized by a covalent modification of a cysteine residue within the ligand-binding pocket of PPARβ/δ, leading to irreversible antagonism. This mechanism provides a stable inhibitory complex for in vitro studies. The selectivity of GSK3787 for PPARβ/δ over other PPAR isoforms, such as PPARα and PPARγ, has been established through comparative in vitro assays, highlighting its utility as a specific probe for PPARβ/δ function. nih.gov While GSK3787 shows weak antagonistic and agonistic effects on PPARγ at higher concentrations, its efficacy as a PPARβ/δ antagonist is markedly greater. nih.gov

Analysis of Receptor-Ligand Binding Affinities via Biophysical Techniques

Biophysical methods have been instrumental in quantifying the binding affinity of GSK3787 for PPARβ/δ. Time-resolved fluorescence resonance energy transfer (TR-FRET) assays have been employed to monitor the ligand-induced association of coregulator peptides with the PPARβ/δ ligand-binding domain. nih.gov These studies confirm that GSK3787 effectively disrupts the interaction between PPARβ/δ and its coactivators, a key step in receptor activation.

Ligand displacement assays have further refined our understanding of GSK3787's binding properties, yielding specific inhibitory concentration (IC₅₀) and pIC₅₀ values that underscore its high affinity for PPARβ/δ. These quantitative data are crucial for interpreting the results of cellular and in vivo experiments.

| Technique | Parameter | Value | Receptor Subtype |

| Ligand Displacement Assay | pIC₅₀ | 6.6 | Human PPARβ/δ |

| Ligand Displacement Assay | pIC₅₀ | < 5 | Human PPARα |

| Ligand Displacement Assay | pIC₅₀ | < 5 | Human PPARγ |

Elucidation of Molecular Recognition Principles at the Atomic Level

While a crystal structure of GSK3787 in complex with PPARβ/δ is not publicly available, the known structure of PPARβ/δ with agonists such as GW0742 provides a framework for understanding the general architecture of the ligand-binding pocket. plos.org This pocket is a key determinant of ligand specificity among the PPAR isoforms. The irreversible binding of GSK3787 is known to occur through covalent modification of a specific cysteine residue within this pocket.

Computational docking studies, based on the existing crystal structures of PPARβ/δ, can model the interaction of GSK3787 within the binding site. nih.gov Such models suggest that the antagonist occupies the ligand-binding pocket in a manner that prevents the conformational changes necessary for receptor activation and coactivator recruitment. The specific interactions between the chemical moieties of GSK3787 and the amino acid residues lining the pocket are critical for its high-affinity binding and selective antagonism.

Role of CID 78068964 in Modulating Protein-Protein Interactions (PPIs) in Cell-Free Assays

A primary function of nuclear receptors like PPARβ/δ is to recruit coregulator proteins (coactivators or corepressors) to regulate gene transcription. The binding of an agonist ligand typically promotes a conformational change that facilitates the recruitment of coactivators. Conversely, antagonists like GSK3787 are expected to prevent this interaction.

TR-FRET assays have directly demonstrated the ability of GSK3787 to modulate the interaction between PPARβ/δ and its coregulator peptides in a cell-free setting. nih.gov These experiments show that in the presence of a PPARβ/δ agonist, there is a robust recruitment of coactivator peptides. The addition of GSK3787 effectively blocks this agonist-induced recruitment, providing a clear mechanistic insight into its antagonistic action. nih.gov These findings from cell-free assays are consistent with the observed effects of GSK3787 on gene expression in cellular systems.

Investigation of Intracellular Uptake and Subcellular Localization of this compound Conjugates in Model Cells

Specific studies detailing the intracellular uptake and subcellular localization of fluorescently labeled GSK3787 conjugates are not extensively documented in the available literature. However, the known biology of its target, PPARβ/δ, provides strong inferential evidence for its cellular trafficking. PPARs are nuclear receptors, and their primary site of action is within the nucleus where they bind to DNA and regulate gene transcription. mdpi.com

Therefore, for GSK3787 to exert its antagonistic effects, it must first traverse the plasma membrane and then the cytoplasm to reach the nuclear compartment. The lipophilic nature of many small molecule drugs facilitates their passive diffusion across cellular membranes. Once inside the cell, GSK3787 would need to enter the nucleus to access the ligand-binding pocket of PPARβ/δ. The expression of PPARβ/δ has been identified in the nucleus of various cell types, including cardiomyocytes, vascular smooth muscle cells, and spermatids. nih.gov The development of fluorescently tagged GSK3787 derivatives would be a valuable future step to directly visualize its journey into the cell and its accumulation in the nucleus, confirming its colocalization with its target receptor.

Cellular Pathway Perturbation Studies in Cultured Cells Using this compound-Based Tools

GSK3787 has proven to be an invaluable tool for perturbing cellular pathways regulated by PPARβ/δ in a variety of cultured cell models. By selectively inhibiting PPARβ/δ, researchers can elucidate the specific genes and downstream processes under its control.

Studies in mouse fibroblasts, keratinocytes, and several human cancer cell lines have demonstrated that GSK3787 effectively antagonizes the agonist-induced expression of known PPARβ/δ target genes, such as ANGPTL4 and ADRP. nih.govnih.gov For instance, in mouse fibroblasts and keratinocytes, GSK3787 significantly blocks the upregulation of Angptl4 mRNA levels that is induced by the PPARβ/δ agonist GW0742. researchgate.net Similar effects have been observed in human skin, liver, and breast cancer cell lines. nih.gov

Interestingly, the efficacy of GSK3787 can vary between different cell types, suggesting that the cellular context can influence the activity of PPARβ/δ and its response to antagonists. For example, certain human lung cancer cell lines have shown resistance to the antagonistic effects of GSK3787 on agonist-induced gene expression. nih.gov These cell-based pathway perturbation studies are critical for understanding the diverse biological roles of PPARβ/δ and for validating it as a potential therapeutic target.

| Cell Line | Agonist | Target Gene | Effect of GSK3787 |

| Mouse Fibroblasts | GW0742 | Angptl4 | Antagonism |

| Mouse Keratinocytes | GW0742 | Angptl4 | Antagonism |

| Human A431 (Skin Cancer) | GW0742 | ANGPTL4, ADRP | Antagonism |

| Human HepG2 (Liver Cancer) | GW0742 | ANGPTL4, ADRP | Antagonism |

| Human Huh7 (Liver Cancer) | GW0742 | ANGPTL4, ADRP | Antagonism |

| Human MCF7 (Breast Cancer) | GW0742 | ANGPTL4 | Antagonism |

| Human H1838 (Lung Cancer) | GW0742 | ANGPTL4, ADRP | No significant antagonism |

| Human A549 (Lung Cancer) | GW0742 | ANGPTL4 | No significant antagonism |

Applications of Cid 78068964 in Chemical Biology and Drug Discovery Research Tools

Development of Fluorescent and Isotopic Labeling Probes for Biological Systems

No research was found describing the use of CID 78068964 in the development of fluorescent or isotopic labeling probes.

Utilization as a Scaffold for Combinatorial Library Synthesis for Target Identification

There is no available information on this compound being utilized as a scaffold for the synthesis of combinatorial libraries.

Design of Mechanistic Probes for Enzymatic Reaction Pathways

No literature was identified that details the design or use of this compound as a mechanistic probe for studying enzymatic reaction pathways.

Construction of Peptidomimetic Ligands for Biophysical Characterization of Biological Targets

Information regarding the use of this compound in the construction of peptidomimetic ligands is not available in the public domain.

Role in Studying Protein Folding and Misfolding Mechanisms through Conformational Constraints

There are no published studies that indicate a role for this compound in the study of protein folding and misfolding mechanisms.

Application in the Development of Activity-Based Protein Profiling (ABPP) Probes

No research was found that connects this compound to the development or application of activity-based protein profiling probes.

Table of Compound Names

As no specific research on this compound was identified, no other compound names can be listed in relation to its applications.

Future Research Directions and Emerging Paradigms for Cid 78068964

Exploration of Novel Asymmetric Synthetic Routes for Isomeric Variants

The stereochemistry of molecules is a critical determinant of their biological activity. For CID 78068964, which possesses a chiral center, the development of asymmetric synthetic routes is paramount to accessing its individual enantiomers. Future research should focus on the development of stereoselective methods to control the three-dimensional arrangement of the substituents on the imidazolone (B8795221) core. Drawing inspiration from established asymmetric syntheses of related heterocyclic compounds like thiazolines and imidazolines, several strategies could be explored chinesechemsoc.orgrsc.orgnih.gov.

Key areas for investigation include:

Chiral Catalysis: The use of chiral catalysts, such as rare-earth metal complexes, has proven effective in the asymmetric synthesis of similar heterocyclic structures. chinesechemsoc.org A systematic screening of chiral ligands and metal catalysts could lead to highly enantioselective routes to this compound's isomers.

Substrate-Controlled Diastereoselective Reactions: By incorporating chiral auxiliaries into the starting materials, it may be possible to direct the stereochemical outcome of the cyclization reaction that forms the imidazolone ring.

Enzymatic Resolutions: Biocatalytic methods, employing enzymes that can selectively act on one enantiomer, offer a green and efficient alternative for the separation of racemic mixtures of this compound.

The successful development of these asymmetric routes will be crucial for elucidating the specific biological roles of each stereoisomer and for the rational design of more potent and selective chemical probes.

| Synthetic Approach | Potential Advantages | Relevant Precedents |

| Chiral Metal Catalysis | High enantioselectivity, catalytic nature reduces waste. | Asymmetric synthesis of chiral imidazolines using rare-earth metal catalysts. chinesechemsoc.org |

| Substrate-Control | Predictable stereochemical outcome based on auxiliary. | Established methods in asymmetric synthesis of various heterocycles. |

| Enzymatic Resolution | High specificity, mild reaction conditions. | Widely used in the pharmaceutical industry for chiral separations. |

Integration into Advanced Computational Design Platforms for Predictive Bioactivity

Computational chemistry and molecular modeling are indispensable tools in modern chemical biology for predicting the properties and biological activities of novel compounds. nih.govmdpi.com For this compound, a systematic in silico evaluation could accelerate its development as a functional probe.

Future computational studies should encompass:

Quantum Chemical Calculations: Methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the photophysical properties of this compound and its derivatives, such as absorption and emission spectra. mdpi.com This is particularly relevant for its potential application as a fluorescent probe.

Molecular Docking and Dynamics Simulations: To explore its potential biological targets, molecular docking studies can be performed against various protein structures. Subsequent molecular dynamics simulations can provide insights into the stability of the compound-protein interactions and the conformational changes involved.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a library of this compound derivatives and evaluating their biological activities, QSAR models can be developed to correlate specific structural features with their functional effects.

These computational approaches will not only guide the rational design of this compound-based probes with optimized properties but also help in identifying their potential biological targets and mechanisms of action. mdpi.comnih.gov

| Computational Method | Application for this compound | Expected Outcome |

| Quantum Chemistry (TD-DFT) | Prediction of photophysical properties. | Guidance for designing fluorescent probes with desired spectral characteristics. mdpi.com |

| Molecular Docking | Identification of potential protein binding sites. | Hypothesis generation for biological targets. |

| Molecular Dynamics | Simulation of compound-protein interactions. | Understanding of binding stability and conformational dynamics. |

| QSAR Modeling | Correlation of structure with biological activity. | Predictive models for designing more potent derivatives. |

Expansion of Applications in Live-Cell Imaging and Optogenetics Tools

The imidazolone scaffold is a common feature in fluorescent molecules, suggesting that this compound could be developed into a valuable tool for live-cell imaging. nih.govmpg.dersc.org Furthermore, with appropriate modifications, it could potentially be integrated into optogenetic systems for the light-inducible control of cellular processes. upenn.eduresearchgate.netnih.govnih.gov

Promising research avenues include:

Development of Fluorogenic Probes: By strategically modifying the substituents on the aromatic rings of this compound, it may be possible to create derivatives that exhibit fluorescence only upon binding to a specific target molecule. This "turn-on" mechanism would minimize background signal and enhance imaging contrast. mpg.de

Targeted Imaging: Conjugating this compound to specific ligands or antibodies can direct it to particular subcellular compartments or proteins of interest, enabling targeted live-cell imaging. nih.gov

Optogenetic Actuators and Sensors: The imidazolone core could be incorporated into photoswitchable molecules that change their conformation or binding properties in response to light. Such molecules could be used to control protein-protein interactions or enzymatic activity with high spatiotemporal precision. upenn.eduresearchgate.net

The development of this compound-based imaging and optogenetic tools would provide researchers with new capabilities to visualize and manipulate complex biological processes in real-time.

Development of High-Throughput Screening Assays Leveraging this compound Derivatives

High-throughput screening (HTS) is a powerful method for discovering new biologically active compounds and for characterizing the function of genes and pathways. nih.govnih.govplos.orgresearchgate.net A library of this compound derivatives could be a valuable resource for various HTS applications.

Future efforts in this area should focus on:

Phenotypic Screening: A diverse library of this compound analogs can be screened in cell-based assays to identify compounds that induce specific phenotypic changes, such as inhibition of cancer cell proliferation or modulation of neuronal activity. mdpi.com

Target-Based Screening: If a biological target for this compound is identified, HTS assays can be developed to screen for derivatives with improved potency and selectivity.

Development of Reporter Assays: this compound derivatives with fluorescent properties could be used to develop reporter assays where a change in fluorescence signal indicates the modulation of a specific biological pathway.

The implementation of HTS assays will be instrumental in unlocking the full therapeutic and research potential of the this compound scaffold.

Contribution to the Rational Design of Next-Generation Chemical Biology Research Tools

Chemical biology relies on the development of small molecules to probe and manipulate biological systems. sigmaaldrich.comnih.govnih.govicr.ac.ukeuropa.eu The unique structural features of this compound make it an attractive starting point for the rational design of a new generation of chemical biology tools.

Key contributions could include:

Activity-Based Probes: By incorporating a reactive group into the this compound structure, it could be converted into an activity-based probe that covalently labels a specific class of enzymes, allowing for their identification and functional characterization.

Proximity-Inducing Molecules: Bifunctional molecules incorporating a this compound derivative and a ligand for a protein of interest could be designed to induce the proximity of two proteins within a cell, enabling the study of protein-protein interactions.

Modulators of Complex Biological Processes: Through systematic medicinal chemistry efforts, derivatives of this compound could be optimized to modulate complex cellular processes such as signal transduction or gene expression with high specificity.

By serving as a versatile and tunable scaffold, this compound has the potential to significantly expand the chemical toolbox available to biologists for dissecting the intricacies of living systems.

Potential for Incorporation into Novel Biomaterials and Nanostructures for Research Purposes

The integration of small molecules into biomaterials and nanostructures can impart novel functionalities and create advanced tools for research and therapeutic applications. The chemical properties of this compound suggest its potential for incorporation into such materials.

Future research could explore:

Functionalized Nanoparticles: this compound derivatives could be conjugated to the surface of nanoparticles, such as carbon dots or gold nanoparticles, to create probes for targeted imaging or drug delivery. rsc.org

Smart Biomaterials: By incorporating this compound into polymer scaffolds, it may be possible to create "smart" biomaterials that respond to specific biological cues by changing their physical or chemical properties. For instance, a material could be designed to release a therapeutic agent in response to the presence of a particular enzyme.

Self-Assembling Systems: The aromatic rings and potential for hydrogen bonding in the this compound structure could be exploited to design self-assembling molecular systems with defined architectures and functions.

The development of this compound-based biomaterials and nanostructures would open up new frontiers in areas such as regenerative medicine, diagnostics, and targeted therapeutics.

Q & A

Q. How to ensure reproducibility in kinetic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.